molecular formula C11H11F3N4S B6018791 N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea

N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea

Cat. No. B6018791
M. Wt: 288.29 g/mol
InChI Key: WXZJIHGZKDORSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea, also known as TFPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPTU is a thiourea derivative that contains a pyrazole ring and a trifluoromethylphenyl group.

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea in lab experiments is its broad range of potential applications. It has been found to exhibit antifungal, anti-inflammatory, and anticancer activities, as well as potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4S/c12-11(13,14)7-2-1-3-8(6-7)18-5-4-9(17-18)16-10(15)19/h1-3,6H,4-5H2,(H3,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJIHGZKDORSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=NC(=S)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(N/C1=N/C(=S)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.